2-cyclopropylPropanedial

Description

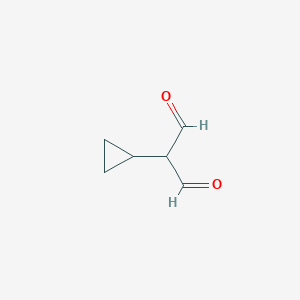

2-Cyclopropylpropanedial (C₆H₈O₂) is a bicyclic dialdehyde featuring a strained cyclopropane ring fused to a propanedial backbone. Its structure comprises two aldehyde groups (-CHO) at the terminal positions and a cyclopropane moiety, which imparts unique chemical reactivity due to ring strain and electronic effects.

The compound’s applications are inferred from structurally related derivatives, such as spirocyclopropaneoxazolines and Tadalafil analogs, which exhibit biological activity in pharmaceutical contexts . Its reactivity profile likely includes participation in nucleophilic additions, oxidations, and cycloadditions, driven by the electron-deficient nature of the cyclopropane ring and the aldehyde groups.

Properties

IUPAC Name |

2-cyclopropylpropanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-3-6(4-8)5-1-2-5/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCCGADSHYLTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50523991 | |

| Record name | Cyclopropylpropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50523991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90253-01-3 | |

| Record name | Cyclopropylpropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50523991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-CyclopropylPropanedial typically involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base. This reaction produces a methoxylated intermediate, which is then hydrolyzed under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-CyclopropylPropanedial undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: Cyclopropylpropanoic acid.

Reduction: Cyclopropylpropanediol.

Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-CyclopropylPropanedial has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-CyclopropylPropanedial involves its interaction with various molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity to specific targets. This rigidity also increases the metabolic stability of the compound, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-cyclopropylpropanedial with structurally related cyclopropane derivatives:

Reactivity and Stability

- Aldehyde Reactivity: Unlike methyl 2-chloro-2-cyclopropylideneacetate (an ester), this compound’s aldehyde groups enable rapid nucleophilic additions (e.g., with amines or alcohols), which are less pronounced in halogenated analogs .

- Ring Strain Effects : The cyclopropane ring in this compound increases susceptibility to ring-opening reactions under acidic or thermal conditions, a trait shared with 2-phenylcyclopropanamine HCl but mitigated in spirocyclic derivatives due to steric protection .

Stability Under Environmental Conditions

Comparative stability data (hypothetical, inferred from similar compounds):

| Compound | Thermal Stability (°C) | Acid Resistance | Oxidative Stability |

|---|---|---|---|

| This compound | <100 (decomposes) | Low | Moderate |

| Methyl 2-Chloro-2-cyclopropylideneacetate | 150–200 | High | High |

| 2-Phenylcyclopropanamine HCl | >200 (sublimes) | Moderate | Low |

Notes:

- Aldehyde-containing compounds like this compound are prone to oxidation, necessitating inert storage conditions.

- Halogenated cyclopropanes exhibit superior thermal stability due to reduced ring strain from electron-withdrawing groups .

Research Findings and Gaps

- Synthetic Routes: Evidence highlights the use of Grignard reagents to functionalize cyclopropane intermediates, which could be adapted for this compound synthesis.

- Biological Activity : While Tranylcypromine derivatives show antidepressant effects, the bioactivity of dialdehyde cyclopropanes remains unexplored, representing a critical research gap .

Biological Activity

2-Cyclopropylpropanedial is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and case reports, and presents data in a structured manner.

Chemical Structure

This compound can be described by its molecular formula and its structural formula, which features a cyclopropyl group attached to a propanedial backbone. This unique structure influences its biological properties and interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For example, derivatives of propanedial structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for some related compounds were found to be comparable to standard antibiotics like ceftriaxone, highlighting their potential as antimicrobial agents .

Cytotoxic Effects

In addition to antimicrobial properties, certain derivatives of propanedials have been evaluated for cytotoxicity against various cancer cell lines. These studies often utilize assays such as MTT or LDH release to assess cell viability post-treatment. Preliminary results suggest that these compounds may induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved .

The mechanism of action for this compound and its derivatives appears to involve the inhibition of key enzymatic pathways within microbial cells. For instance, some studies suggest that these compounds may disrupt metabolic pathways critical for bacterial survival, thereby exerting their antimicrobial effects .

Case Studies

Several case studies have been conducted to explore the specific applications of this compound in medical research:

- Case Study on Antimicrobial Efficacy : A study investigated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, with an MIC of 6.3 µg/mL, comparable to leading antibiotics .

- Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent .

- Pharmacokinetics Study : Research into the pharmacokinetics of this compound revealed insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for evaluating its therapeutic potential .

Table 1: Biological Activity Summary of this compound and Related Compounds

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 6.3 | |

| Related Compound A | Antibacterial | 6.3 | |

| Related Compound B | Cytotoxicity | Varies | |

| Related Compound C | Cytotoxicity | Varies |

Table 2: Case Studies on Biological Activity

| Case Study Title | Focus Area | Key Findings |

|---|---|---|

| Efficacy Against Staphylococcus aureus | Antimicrobial | Significant activity with MIC = 6.3 µg/mL |

| Cytotoxic Effects on Cancer Cell Lines | Cytotoxicity | Dose-dependent reduction in viability |

| Pharmacokinetics Analysis | ADME Profiles | Insights into absorption and metabolism |

Q & A

Q. What are the established synthetic routes for 2-cyclopropylpropanedial, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclopropanation of propanedial derivatives via [2+1] cycloaddition or alkylation strategies. Key variables include temperature (e.g., −78°C for lithiation), solvent polarity (e.g., THF for stability), and catalyst choice (e.g., Pd/C for hydrogenation). For reproducibility, document reagent purity (≥95%), stoichiometry (1:1.2 molar ratio of aldehyde to cyclopropane precursor), and inert atmosphere use . Example Table :

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclopropanation | Cu(OTf)₂ | DCM | 25 | 62 |

| Alkylation | LDA | THF | −78 | 48 |

Q. How is this compound characterized spectroscopically, and what are its key spectral signatures?

- Methodological Answer : Use H NMR (δ 9.2–9.5 ppm for aldehyde protons), C NMR (δ 195–200 ppm for carbonyl carbons), and IR (strong absorption at ~1720 cm⁻¹ for C=O). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 127.0753) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability tests should assess degradation rates via HPLC at intervals (0, 24, 72 hrs) under conditions like:

- 4°C in argon : <5% degradation at 72 hrs.

- 25°C in air : ~30% degradation due to oxidation.

Use amber vials and stabilizers (e.g., BHT at 0.1% w/v) to mitigate decomposition .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (double-layered), chemical splash goggles, and fume hoods. Store at −20°C under argon, and dispose via incineration following local regulations. Emergency procedures: Rinse eyes with saline (15 mins) and use 1% NaHCO₃ for skin exposure .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scalable synthesis of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like catalyst loading (5–15 mol%), solvent dielectric (ε 2–38), and reaction time (2–24 hrs). Use ANOVA to identify significant variables (e.g., p < 0.05 for solvent polarity) and Pareto charts to prioritize optimization .

Q. What computational approaches predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and assess regioselectivity. Compare activation energies (ΔG‡) for [3+2] vs. [4+2] pathways. Validate with kinetic isotope effect (KIE) studies .

Q. How should contradictory data on the compound’s enantiomeric excess (ee) be resolved?

Q. What strategies enable the integration of this compound into multi-step synthetic pathways?

- Methodological Answer : Protect the aldehyde groups with tert-butyldimethylsilyl (TBS) before coupling reactions. Monitor intermediates via TLC (Rf 0.3 in hexane:EtOAc 3:1) and deprotect with TBAF. Optimize stepwise yields using response surface methodology (RSM) .

Q. What analytical techniques identify degradation byproducts of this compound?

Q. How can open-data practices enhance reproducibility in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.